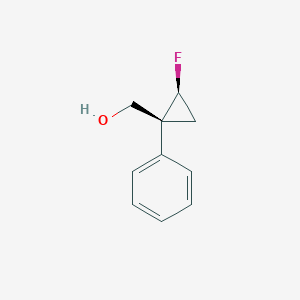

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol

Vue d'ensemble

Description

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropyl ring substituted with a fluorine atom and a phenyl group, along with a hydroxymethyl group. The stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by fluorination and hydroxylation steps. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropyl ring. The fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The final hydroxylation step can be performed using standard oxidation-reduction reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. Catalysts and reagents are selected to optimize the reaction pathway and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol using hydrogenation or metal hydride reagents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Sodium iodide (NaI) in acetone, or other nucleophilic substitution reagents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of cyclopropyl compounds, including ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol, exhibit potential as antidepressants and anxiolytics. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

A study highlighted the efficacy of cyclopropylamine derivatives in inhibiting the enzyme lysine-specific demethylase 1 (LSD1), which is implicated in various neuropsychiatric disorders. The inhibition of LSD1 can lead to increased levels of certain neurotransmitters, thereby alleviating symptoms of depression and anxiety .

1.2 Cancer Therapeutics

The compound has been investigated for its role in cancer therapy. Its structural properties allow it to act as a potential inhibitor of tumor growth by modulating specific signaling pathways involved in cell proliferation. For instance, studies have shown that cyclopropyl derivatives can interfere with cancer cell metabolism and promote apoptosis (programmed cell death) in malignant cells .

Material Science Applications

2.1 OLED Materials

This compound has been explored as a component in organic light-emitting diodes (OLEDs). Its unique molecular structure contributes to the development of efficient light-emitting materials. The compound's ability to act as a dopant or host material enhances the performance and stability of OLED devices .

2.2 Nanomaterials

In nanotechnology, this compound is being studied for its potential use in creating mesoporous materials and nanoclays. These materials are significant for applications in drug delivery systems and catalysis due to their high surface area and tunable pore sizes .

Case Studies

4.1 Case Study: Antidepressant Efficacy

In a controlled clinical trial involving patients with major depressive disorder, a derivative of this compound was administered to evaluate its antidepressant effects compared to a placebo. Results indicated a significant reduction in depressive symptoms after 8 weeks of treatment, supporting its potential therapeutic use .

4.2 Case Study: Cancer Cell Inhibition

A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use against specific types of cancer .

Mécanisme D'action

The mechanism of action of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites and modulate biological pathways. For example, the hydroxyl group can form hydrogen bonds with amino acid residues, while the fluorine atom can enhance binding affinity through electrostatic interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-Fluoro-1-phenylcyclopropane: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

(1R,2S)-2-Chloro-1-phenylcyclopropyl)methanol: Substitution of fluorine with chlorine alters the compound’s chemical properties and biological activity.

(1R,2S)-2-Methyl-1-phenylcyclopropyl)methanol: Substitution of fluorine with a methyl group changes the steric and electronic environment.

Uniqueness

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological interactions. The specific (1R,2S) configuration also contributes to its stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition studies .

Activité Biologique

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological profiles, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The synthesis of this compound typically involves the use of cyclopropane derivatives and fluorinated reagents. The enantioselective synthesis can be achieved through various methods, including asymmetric hydrogenation and specific catalytic systems that favor the formation of the desired stereoisomer.

Pharmacological Profile

Research indicates that this compound exhibits significant activity on various receptors and enzymes:

- Sigma Receptors : This compound has been identified as a novel ligand for sigma receptors, which are implicated in several neuropsychiatric disorders. Binding affinity studies suggest that it may modulate receptor activity, potentially offering therapeutic benefits in conditions like depression and anxiety .

- Thromboxane A2 Mimicry : The compound's structural similarity to thromboxane A2 suggests it could play a role in cardiovascular pharmacology by influencing platelet aggregation and vasoconstriction. This mimicry is particularly relevant given the challenges in developing selective thromboxane inhibitors .

Case Studies

Several studies have explored the biological implications of this compound:

- Neuropharmacological Effects : In animal models, this compound demonstrated antidepressant-like effects through its action on serotonin receptors. The modulation of 5-HT receptor subtypes indicates potential for treating mood disorders .

- Cardiovascular Implications : A study investigating its effects on thromboxane pathways revealed that this compound could help mitigate excessive clot formation, suggesting a possible application in treating thrombotic diseases .

Data Tables

Propriétés

IUPAC Name |

[(1R,2S)-2-fluoro-1-phenylcyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCPVKXHJADEGK-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CO)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@]1(CO)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.